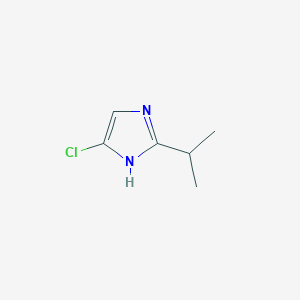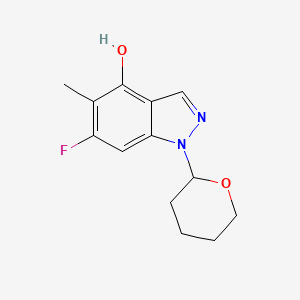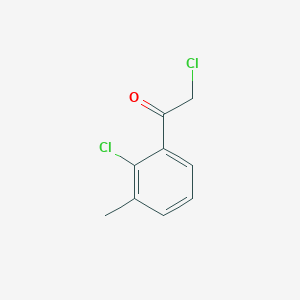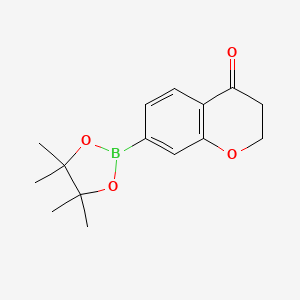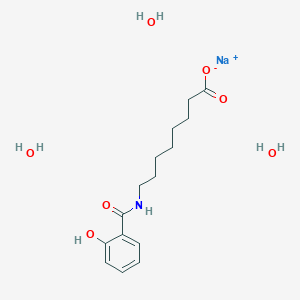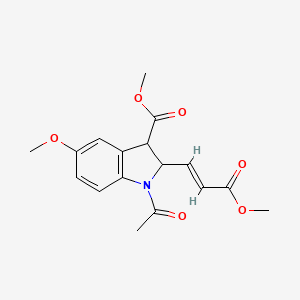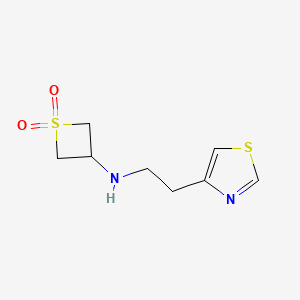
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring with a sulfone group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole nucleus.
Attachment of the Ethylamine Group: The thiazole ring is then reacted with 2-bromoethylamine to introduce the ethylamine group at the 2-position of the thiazole ring.
Formation of the Thietane Ring: The final step involves the cyclization of the intermediate with a suitable sulfone precursor to form the thietane ring with a sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfone group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit similar biological activities.
Thietane Derivatives: Compounds with the thietane ring are less common but can exhibit unique chemical properties due to the strained ring system.
Uniqueness
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings with a sulfone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H12N2O2S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
1,1-dioxo-N-[2-(1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)4-8(5-14)9-2-1-7-3-13-6-10-7/h3,6,8-9H,1-2,4-5H2 |
Clé InChI |
VJOZSSAUOFJGJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NCCC2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
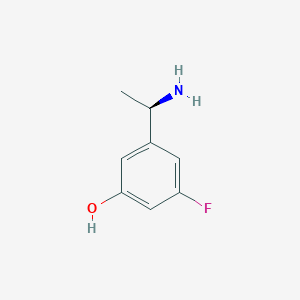
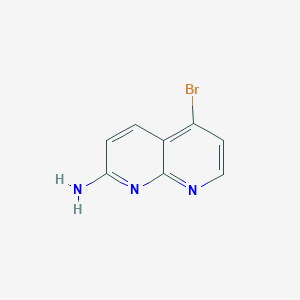



![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
